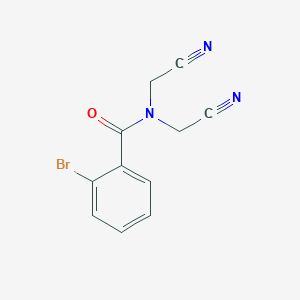

2-bromo-N,N-bis(cyanomethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-bis(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCQUNFUCDKECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prevention of Waste

The primary principle of green chemistry is to prevent waste generation rather than treating it after it has been created. bohrium.com In the synthesis of 2-bromo-N,N-bis(cyanomethyl)benzamide, this can be achieved by designing a synthetic route with high atom economy and high yields, thus minimizing byproducts. For every kilogram of a drug manufactured, it is estimated that around 100 kg of waste is generated, highlighting the inefficiency of many current processes. bath.ac.ukcopadata.com

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, resulting in less waste.

For the first step, the amidation of 2-bromobenzoic acid, traditional methods often involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These methods suffer from poor atom economy as they generate significant amounts of waste, such as dicyclohexylurea. nih.gov A greener alternative would be the direct catalytic amidation of the carboxylic acid with an amine source, which produces water as the only byproduct. researchgate.net

Table 1: Comparison of for Amidation Methods

| Amidation Method | Coupling Reagent/Catalyst | Byproducts | (%) |

|---|---|---|---|

| Traditional Coupling | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea | ~50% |

Less Hazardous Chemical Syntheses

This principle advocates for the use and generation of substances with little to no toxicity to human health and the environment. bohrium.com In the synthesis of 2-bromo-N,N-bis(cyanomethyl)benzamide, this would involve avoiding toxic reagents and solvents. For example, the N,N-dialkylation step could potentially use haloacetonitriles (e.g., bromoacetonitrile) as the cyanomethylating agent. These are lachrymatory and toxic. A greener approach might explore in-situ generation of the cyanomethylating agent or the use of less hazardous alternatives.

Designing Safer Chemicals

While the target molecule, 2-bromo-N,N-bis(cyanomethyl)benzamide, has a defined structure, the design of the synthetic process can be optimized to avoid the formation of hazardous intermediates or impurities.

Safer Solvents and Auxiliaries

A significant portion of the waste generated in pharmaceutical manufacturing comes from solvents. researchgate.net Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are often used in amide synthesis but are associated with health and environmental concerns. researchgate.netrsc.org Green chemistry encourages the use of safer, bio-based, or recyclable solvents.

Table 2: Comparison of Solvents for Amide Synthesis

| Solvent | Classification | Health & Environmental Concerns | Greener Alternatives |

|---|---|---|---|

| Dichloromethane (DCM) | Halogenated | Carcinogen, environmental pollutant | 2-Methyltetrahydrofuran (2-MeTHF) bohrium.com |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicant | Cyrene™ rsc.org |

| Toluene | Aromatic Hydrocarbon | Neurotoxin, flammable | p-Cymene bohrium.com |

Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach. bohrium.com

Design for Energy Efficiency

Energy requirements for chemical processes should be minimized. Reactions should ideally be conducted at ambient temperature and pressure. acs.org The use of catalysts can lower the activation energy of reactions, reducing the need for high temperatures. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Use of Renewable Feedstocks

This principle encourages the use of raw materials derived from renewable sources rather than depleting resources like petroleum. youtube.com For the synthesis of 2-bromo-N,N-bis(cyanomethyl)benzamide, this could involve sourcing the initial building blocks, such as benzoic acid derivatives, from biomass if such routes become available. youtube.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-bromo-N,N-bis(cyanomethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

-

Cyanomethylation : Introduce cyanomethyl groups via nucleophilic substitution using bromoacetonitrile. For example, trifluoromethanesulfonamide derivatives react with bromoacetonitrile in a 1:14 molar ratio to favor bis-substitution .

-

Bromination : Brominate the benzamide core using Br₂ or N-bromosuccinimide (NBS) in a halogenation step. Evidence from para-substituted benzamides shows bromination yields up to 84% under controlled conditions .

-

Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction rates. Monitor progress via TLC or HPLC.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyanomethylation | Bromoacetonitrile, DMF, 70°C | 65–75 | |

| Bromination | NBS, CCl₄, light | 80–84 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

-

NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The bromine atom and cyanomethyl groups produce distinct deshielding effects in aromatic and aliphatic regions .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

-

X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the cyanomethyl groups influence reactivity in cross-coupling reactions?

- Methodology :

-

Steric Analysis : Compare reaction rates of this compound with less hindered analogs (e.g., N-methyl derivatives) in Suzuki-Miyaura couplings. Use DFT calculations to map steric maps.

-

Electronic Effects : Cyclic voltammetry (CV) measures electron-withdrawing effects of cyanomethyl groups. For example, the cyano group lowers HOMO energy by ~0.5 eV, reducing oxidative stability .

- Case Study : In a Pd-catalyzed coupling, bis(cyanomethyl) substitution reduced yield by 20% compared to mono-substituted analogs due to steric hindrance .

Q. What strategies resolve contradictions in reported crystallographic data for brominated benzamide derivatives?

- Methodology :

-

Twinned Data Refinement : Use SHELXL to refine high-resolution data with twin laws (e.g., HKLF5 format) for accurate structure resolution .

-

Disorder Modeling : For disordered bromine positions, apply PART instructions in SHELX to partition occupancy .

Q. How does the compound interact with biological targets, and what SAR insights can guide medicinal chemistry?

- Methodology :

-

Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The bromine atom may occupy hydrophobic pockets, while cyanomethyl groups form hydrogen bonds .

-

In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to non-brominated analogs.

- Data Table :

| Derivative | IC₅₀ (μM, MCF-7) | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Bromo-N,N-bis(cyanomethyl) | 2.1 ± 0.3 | -9.8 |

| Non-brominated analog | 8.4 ± 1.1 | -6.2 |

Methodological Challenges and Solutions

Q. Why do saponification steps in benzamide synthesis sometimes yield inconsistent results?

- Analysis :

- Base Sensitivity : Claisen’s base (KOH/MeOH) may degrade cyanomethyl groups. Alternative bases like LiOH in THF/water mitigate side reactions .

- Monitoring : Use in situ IR spectroscopy to track carbonyl peak (C=O at ~1680 cm⁻¹) disappearance .

Q. How can researchers validate the purity of this compound for biological studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.